4-Iodobut-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63242-85-3 |
|---|---|
Molecular Formula |
C4H5IO |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
4-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h2-3H,1H3 |
InChI Key |
VZMWCHSYSTYOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CI |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodobut 3 En 2 One and Analogues
Direct Halogenation Approaches
Direct halogenation offers a straightforward pathway to introduce an iodine atom onto a pre-existing butenone framework. These methods often involve electrophilic iodine species or oxidative conditions to facilitate the reaction.
Electrophilic Iodination Protocols
Electrophilic iodination is a common method for the synthesis of iodo-substituted carbonyl compounds. This approach typically involves the reaction of an enol or enolate form of the ketone with an electrophilic iodine source. mdpi.comdocbrown.info Molecular iodine (I2) is frequently used, often in the presence of an acid or base catalyst to promote enolization. mdpi.comdocbrown.info For instance, the reaction of butanone with iodine can lead to the formation of 1-iodobutanone. docbrown.info The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation to form an enol, which then attacks the electrophilic iodine. docbrown.info
Other reagents and conditions for electrophilic iodination include the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like sulfuric acid. wikipedia.org A powerful iodinating agent can also be generated from a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, which forms the triiodine cation (I3+). wikipedia.org
One specific method for synthesizing compounds related to 4-iodobut-3-en-2-one is the electrophilic iodocyclization of alkynes. This process can utilize iodine or iodosuccinimide as the iodinating agent under mild conditions to produce iodinated products in good yields.
Aerobic Oxidative Iodination Techniques
Aerobic oxidative iodination presents a more environmentally friendly approach by using air as the terminal oxidant. These methods often employ a catalytic system to generate the active iodine species from a more benign iodine source like potassium iodide or molecular iodine. mdpi.comrsc.orgrsc.org
A notable system involves the use of sodium nitrite (B80452) (NaNO2) as a catalyst in an acidic medium, with air providing the oxidative power. mdpi.comrsc.orgrsc.org This method has been successfully applied to the α-iodination of various ketones. mdpi.comrsc.orgrsc.org The efficiency of these reactions can be significantly enhanced in aqueous solutions containing surfactants like sodium dodecyl sulfate (B86663) (SDS), which form micelles. rsc.orgrsc.orgresearchgate.net The micellar environment can also influence the regioselectivity of the iodination. rsc.orgresearchgate.net
Another approach combines an iridium(III)-catalyzed 1,3-hydrogen shift of allylic alcohols with an aerobic oxidative iodination protocol to synthesize α-iodoketones. diva-portal.org This method uses molecular iodine in combination with sodium nitrite as an oxidation catalyst and oxygen as the terminal oxidant. diva-portal.org
Convergent and Divergent Synthetic Routes to the Butenone Core
Instead of direct iodination, the butenone core of this compound can be constructed through various synthetic strategies. These routes offer flexibility in introducing different substituents and controlling the stereochemistry of the final product.
Synthesis from Aldehydes and Epoxides
Aldehydes and epoxides are versatile starting materials for the synthesis of butenone derivatives. A reliable protocol has been established for the synthesis of (E)-4-iodobut-3-en-1-ols from aldehydes or epoxides, which can then be further transformed into the corresponding butenone. nih.govnih.govacs.org This method allows for the preparation of both racemic and chiral products with various aromatic and aliphatic substitutions. nih.govnih.govacs.org
For example, homopropargyl alcohols can be synthesized from the reaction of propargyl bromide with substituted aldehydes. nih.gov These can then undergo further transformations to yield the desired butenone structure. The Corey-Chaykovsky reaction provides another route, enabling the one-pot synthesis of epoxides from benzyl (B1604629) alcohols and aldehydes, which can serve as precursors to butenones. beilstein-journals.org
Aldol (B89426) reactions are a classic method for forming carbon-carbon bonds and can be employed to construct the butenone skeleton. The condensation of aromatic aldehydes with acetone (B3395972) or 2-butanone (B6335102) can yield 4-aryl-2-butanone derivatives. beilstein-journals.org
Metal-Mediated and Catalytic Approaches
Transition metal-mediated and catalyzed reactions offer powerful tools for the construction and functionalization of the butenone core. frontiersin.org These methods often proceed with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. For instance, a palladium-catalyzed oxidative cycloaromatization of biaryls with alkynes using molecular oxygen as the oxidant has been reported. acs.org Nickel catalysis can be employed for C-N bond formation through ring remodeling via C-C bond activation. acs.org Rhodium catalysts have been used in the enantioselective carboacylation of C=N bonds through C-C activation of benzocyclobutenones. acs.org
Furthermore, cobalt-catalyzed three-component reactions involving an aryl halide, CO insertion, and alkene insertion can produce 1,4-diketones and 1,4-keto esters. organic-chemistry.org
Multi-Component and Cascade Reaction Strategies
Multi-component reactions (MCRs) and cascade reactions provide efficient and atom-economical pathways to complex molecules from simple starting materials in a single pot. organic-chemistry.orgnih.gov These strategies are well-suited for the synthesis of highly functionalized butenone derivatives.
Pseudo-multicomponent reactions, where one reactant participates in multiple steps, have been used to synthesize 1,6-dihydroazaazulenes starting from a butenone. rsc.org The Mannich reaction, a classic MCR, can be used to derivatize carbonyl compounds. organic-chemistry.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for generating molecular diversity. mdpi.com
Cascade reactions, where the product of one step becomes the substrate for the next, can be designed to build the butenone core and introduce functionality in a sequential manner. rsc.org For example, a one-pot multi-component asymmetric cascade reaction catalyzed by soluble star polymers has been developed. nih.gov Chemo- and photo-enzymatic linear cascade processes have also been explored for the synthesis of related structures. rsc.org
Stereocontrolled Synthesis of this compound and its Precursors
Stereocontrolled synthesis is paramount in producing specific isomers of this compound, which can have differing biological activities and chemical reactivities. This control extends to both the configuration of stereocenters within the molecule (enantioselectivity and diastereoselectivity) and the geometry of the olefin (E/Z isomerism).
Enantioselective and Diastereoselective Strategies
The enantioselective synthesis of precursors to this compound, such as chiral propargylic alcohols, is a key strategy for introducing stereocenters with high enantiomeric excess (ee).
One approach involves the asymmetric alkynylation of aldehydes. For instance, the addition of terminal alkynes to aldehydes catalyzed by a zinc triflate-triethylamine-N-methylephedrine system can produce propargyl alcohols with high diastereoselectivity. researchgate.net Similarly, enantiomerically enriched propargylic alcohols can be synthesized through direct addition of terminal alkynes to aldehydes, providing valuable intermediates. researchgate.net Chemoenzymatic methods, such as the enantioselective hydrolysis of racemic esters using enzymes like Candida parapsilosis ATCC 7330, have been successfully employed to resolve racemic mixtures and obtain enantiomerically pure alcohols. scirp.org For example, the hydrolysis of (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-yn-1-yl acetate (B1210297) yields the corresponding (R)-alcohol with over 99% ee. scirp.org
Diastereoselective methods are often employed in subsequent steps to control the formation of additional stereocenters relative to an existing one. For example, palladium-catalyzed aminocarbonylation of steroidal iodoalkenes with chiral amines like 2,2'-diamino-1,1'-binaphthalene can proceed with moderate diastereoselectivity, allowing for the synthesis of distinct diastereomeric products. researchgate.net The use of chiral auxiliaries, such as the one developed by Myers, allows for the diastereoselective alkylation of enolates, which can then be converted to chiral aldehydes. rsc.org These aldehydes can then undergo further stereocontrolled reactions. rsc.org
| Method | Precursor/Substrate | Catalyst/Reagent | Product | Stereoselectivity | Reference |
| Asymmetric Alkynylation | Aldehyde and terminal alkyne | Zn(OTf)₂-Et₃N-N-methylephedrine | Propargyl alcohol | High diastereoselectivity | researchgate.net |
| Enantioselective Hydrolysis | (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-yn-1-yl acetate | Candida parapsilosis ATCC 7330 | (R)-1-(2-bromocyclohex-1-en-1-yl)but-3-yn-1-ol | >99% ee | scirp.org |
| Diastereoselective Aminocarbonylation | Steroidal iodoalkene and 2,2'-diamino-1,1'-binaphthalene | Palladium catalyst | Steroidal carboxamides | Moderate diastereoselectivity | researchgate.net |
| Diastereoselective Alkylation | Propionamide with chiral auxiliary | Lithium enolate and 4-iodobut-1-ene | Alkylated amide | >95:5 dr | rsc.org |
Control of Olefin Geometry (E/Z Isomerism)
The geometry of the double bond in this compound and related vinyl iodides is crucial and can be controlled through various synthetic strategies.
Hydrozirconation of terminal alkynes followed by iodinolysis is a well-established method for the stereoselective synthesis of (E)-vinyl iodides. For example, the reaction of but-3-yn-2-ol with Schwartz's reagent (Cp₂Zr(H)Cl) followed by treatment with iodine produces (E)-4-iodobut-3-en-2-ol. nih.gov This method has been applied to synthesize a range of (E)-4-iodobut-3-en-1-ols on a gram scale. nih.govacs.org
Conversely, the synthesis of (Z)-iodoalkenes can be achieved through different routes. For instance, the Mizoroki-Heck reaction has been optimized for the synthesis of compounds with specific double bond configurations, where no isomerization was observed. mdpi.com Palladium-catalyzed tandem reactions, such as the coupling of (Z)-3-iodopropenoic acid with terminal diynes, can yield (Z)-isomers of lactones. rsc.org Additionally, specific reaction conditions can be tuned to favor the formation of either the (E) or (Z) isomer. For example, in some reactions, the kinetic product is the (E)-isomer, which can then isomerize to the more thermodynamically stable (Z)-isomer upon extended reaction times. researchgate.net The choice of catalyst can also influence the stereochemical outcome; for example, molybdenum complexes have been used for the selective isomerization of terminal alkenes to (Z)-2-alkenes. acs.org
| Method | Starting Material | Reagents | Product | Olefin Geometry | Reference |
| Hydrozirconation-Iodinolysis | But-3-yn-2-ol | 1. Cp₂Zr(H) Cl 2 . I₂ | (E)-4-Iodobut-3-en-2-ol | E | nih.gov |
| Mizoroki-Heck Reaction | Methyl (2Z)-3-iodobut-2-enoate and allylic alcohols | Palladium catalyst | Conjugated dienes | Z (retained) | mdpi.com |
| Palladium-Catalyzed Tandem Reaction | (Z)-3-Iodopropenoic acid and hepta-1,3-diyne | PdCl₂(PPh₃)₂, CuI, Et₃N | (4Z)-Lachnophyllum lactone | Z | rsc.org |
| Isomerization | 1-Propynylbenzene | HCl (in specific solvent) | Alkenyl chloride | E (kinetic), Z (thermodynamic) | researchgate.net |
| Alkene Isomerization | Terminal alkene | cis-Mo(CO)₄(PPh₃)₂ , TsOH | (Z)-2-Alkenes | Z | acs.org |
Scalable Synthetic Protocols and Process Optimization
The development of scalable synthetic routes for this compound and its precursors is essential for their practical application in research and development. Several studies have focused on optimizing reaction conditions to enable gram-scale synthesis.
A reliable and scalable protocol has been established for the synthesis of (E)-4-iodobut-3-en-1-ols from aldehydes or epoxides. acs.org This protocol has been successfully applied to the gram-scale total synthesis of fungal decanolides. nih.govacs.org Similarly, an efficient and scalable five-step synthesis of N-protected (S)-vinylglycinol, a versatile chiral building block, has been reported, yielding up to 50 grams of the product. researchgate.net
Process optimization often involves screening different catalysts, solvents, and reaction times to maximize yield and selectivity. For example, in the development of polymer-supported silicon transfer agents for cross-coupling reactions, various polymer structures and reaction conditions were evaluated to identify the optimal system for efficient and clean product formation. nih.gov The use of flow reactors has also been explored for the large-scale preparation of key intermediates, demonstrating a practical approach to scaling up chemical processes. researchgate.net
| Synthetic Target | Key Features of Scalable Protocol | Scale | Overall Yield | Reference |
| (E)-4-Iodobut-3-en-1-ols | Reliable protocol from aldehydes or epoxides | Gram-scale | Not specified | acs.org |
| N-(benzyloxycarbonyl)- and N-(methyloxycarbonyl)-(S)-vinylglycinol | 5-step synthesis from L-methionine | Up to 50 g | 32% and 36% | researchgate.net |
| Polynorbornene-supported transfer agent (PNTA-I₂₀₀) | Short, efficient, cost-effective route via ROMP | Multi-gram scale | Not specified | nih.gov |
| Key lactone intermediate for Jaspine B | Use of a flow reactor for Pd(II)-catalyzed carbonylative cyclization | Large-scale | Not specified | researchgate.net |
Reactivity Profiles and Mechanistic Investigations of 4 Iodobut 3 En 2 One
Reactivity of the Vinylic Iodine Atom
The carbon-iodine bond in 4-iodobut-3-en-2-one is a key functional group that participates in various substitution and coupling reactions.
Nucleophilic Substitution Reactions
The iodine atom in this compound can be displaced by a variety of nucleophiles. smolecule.com This type of reaction, known as nucleophilic vinylic substitution, is a fundamental process in organic chemistry. The reactivity of the vinylic iodine is attributed to its nature as a good leaving group. The reaction mechanism can proceed through different pathways, and steric hindrance at the reaction site can influence the outcome, sometimes favoring conjugate substitution. spcmc.ac.in
| Nucleophile | Product |
| Amines | Enaminones |
| Thiols | β-Thiovinyl ketones |
This table illustrates the types of products formed from the nucleophilic substitution on this compound.
Cross-Coupling Reactions (e.g., Palladium-catalyzed Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for these transformations. wikipedia.org The high reactivity of the carbon-iodine bond makes it amenable to reactions like the Heck and Sonogashira couplings. nrochemistry.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinylic halide with an alkene. wikipedia.orgthieme-connect.de In the context of this compound, this reaction allows for the introduction of a substituted vinyl group, leading to the formation of conjugated dienes. The catalytic cycle typically involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org Research has shown successful Heck reactions with various olefin substrates, leading to (E,Z)-dienes. mdpi.com
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a vinyl halide with a terminal alkyne. wikipedia.orggold-chemistry.org This reaction is highly efficient for forming conjugated enynes. organic-chemistry.org The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the vinyl iodide, while the copper cocatalyst activates the terminal alkyne. wikipedia.org This reaction can be carried out under mild conditions, often at room temperature. nrochemistry.comgold-chemistry.org
| Reaction | Catalyst System | Coupling Partner | Product Type |
| Heck | Pd(OAc)₂, PPh₃ | Alkene | Substituted diene |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne | Conjugated enyne |
This table summarizes the key components and products of Heck and Sonogashira reactions involving a vinylic iodide.
Reactivity of the Alpha,Beta-Unsaturated Ketone Moiety
The α,β-unsaturated ketone functionality in this compound provides another avenue for chemical modification, primarily through addition reactions.
Michael Addition Reactions
The conjugated system in this compound makes it an excellent Michael acceptor. libretexts.orgwikipedia.org In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition fashion. libretexts.org This reaction is synthetically useful for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org A wide range of nucleophiles, including amines and thiols, can act as Michael donors. smolecule.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. libretexts.org
| Michael Donor (Nucleophile) | Product |
| Amine | β-Amino ketone |
| Thiol | β-Thio ketone |
| Enolate | 1,5-Dicarbonyl compound |
This table shows examples of Michael donors and the corresponding products from their reaction with an α,β-unsaturated ketone.
Aldol (B89426) Condensation Reactions
The ketone functionality of this compound allows it to participate in aldol condensation reactions. smolecule.com In this reaction, the enolate of the ketone adds to a carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone. byjus.comsigmaaldrich.com This initial adduct can then undergo dehydration to yield a more conjugated system. byjus.com For the reaction to proceed, the ketone must possess an α-hydrogen to form the necessary enolate. skrgdcwakdp.edu.in When the reaction occurs between two different carbonyl compounds, it is known as a crossed aldol condensation. byjus.com
Prins Cyclization
The Prins reaction involves the acid-catalyzed reaction of an aldehyde with an alkene. acs.org In a related transformation, this compound can be involved in Prins-type cyclizations. For instance, a Prins cyclization can lead to the formation of dihydrofuranylidene carbocations which can then undergo further intramolecular reactions. researchgate.net This type of reaction is a powerful method for constructing heterocyclic compounds. acs.org
Radical Reactions and Mechanistic Pathways
The reactivity of this compound in radical reactions is a subject of interest in synthetic organic chemistry. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com The presence of the iodine atom and the α,β-unsaturated ketone functionality in this compound provides multiple potential sites for radical processes.
Radical initiation can be achieved through the use of radical initiators like AIBN (azobisisobutyronitrile) or by photochemical means. libretexts.org Once a radical is generated, it can participate in a series of propagation steps. For instance, a tributyltin radical, generated from tributyltin hydride (Bu₃SnH), can react with an alkyl halide to form a new carbon-centered radical. libretexts.org This newly formed radical can then undergo further reactions, such as addition to an alkene or alkyne, to form new carbon-carbon bonds. libretexts.org
In the context of iodo-enones, the carbon-iodine bond is susceptible to homolytic cleavage to form a vinyl radical. This radical can then participate in various transformations. For example, studies on related iodinated compounds have shown that radical cyclization reactions can be initiated by the reaction of a radical with an iodine atom to generate a carbon-centered radical, which then reacts with an alkene or alkyne within the same molecule to form a cyclic product. libretexts.org
A study involving the photolysis of (Z)-1,3-diiodo-but-2-ene demonstrated the selective fission of the terminal allylic C-I bond, leading to the formation of the (Z)-3-iodo-but-2-en-1-yl radical. illinois.edu This highlights the potential for selective radical generation at specific positions in related structures.
The general mechanism for radical chain reactions can be summarized as follows:
Initiation: Creation of initial radical species, often through homolytic cleavage induced by heat or light. lumenlearning.com
Propagation: A series of steps where a radical reacts to form a new bond and another radical, continuing the chain. lumenlearning.com
Termination: Combination of two radical species to form a stable, non-radical product. lumenlearning.com
Cycloaddition and Electrocyclization Reactions
Cycloaddition and electrocyclization reactions represent powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks. libretexts.orgnumberanalytics.com this compound, with its conjugated π-system, is a potential substrate for such pericyclic reactions.
Cycloaddition Reactions: These reactions involve the combination of two or more π-systems to form a new ring. numberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orgnumberanalytics.com While this compound itself is a dienophile, its derivatives can potentially act as dienes in Diels-Alder reactions. For instance, related vinylallene ethers have been utilized in intramolecular Diels-Alder reactions to construct bicyclic systems. researchgate.net Other types of cycloadditions include [2+2] cycloadditions and 1,3-dipolar cycloadditions, which form four- and five-membered rings, respectively. libretexts.orgnumberanalytics.com The regioselectivity and stereoselectivity of these reactions are often governed by the electronic and steric properties of the substituents on the reacting partners. nih.gov
Electrocyclization Reactions: These are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated polyene, with the conversion of a π-bond to a σ-bond. wikipedia.orglibretexts.org The stereochemical outcome of an electrocyclic reaction is determined by the number of π-electrons and whether the reaction is conducted under thermal or photochemical conditions, following the Woodward-Hoffmann rules. wikipedia.orgscribd.com For example, a conjugated triene can cyclize to a cyclohexadiene. libretexts.org While specific examples involving this compound are not prevalent in the searched literature, its conjugated diene-like structure suggests its potential to participate in such transformations.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de These reactions can proceed through various mechanisms, including pericyclic shifts and those involving carbocation or radical intermediates.
One type of rearrangement relevant to unsaturated systems is the sigmatropic rearrangement, a pericyclic reaction where a σ-bond migrates across a π-system. byjus.com The Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a classic example involving allyl vinyl ethers. byjus.com
In the context of iodo-enones and related structures, rearrangements can also be initiated by the formation of reactive intermediates. For instance, an unexpected rearrangement was observed during the iodohydroxylation of alkylidenecyclopropanes, leading to 4-hydroxy-1,2-diphenyl-butan-1-one derivatives instead of the expected halohydroxylation products. nih.govacs.org This suggests the potential for skeletal rearrangements under certain reaction conditions.
Additionally, radical-mediated rearrangements are also possible. A formal lumenlearning.comacs.org sigmatropic shift involving free radical intermediates has been investigated, proposing an intermolecular, free-radical chain pathway for the isomerization. cdnsciencepub.com
| Reaction Type | Description | Key Intermediates/States |
| Sigmatropic Rearrangement | Migration of a σ-bond across a π-system. | Pericyclic transition state. |
| Carbocation Rearrangement | Migration of a group to an adjacent carbocation center. | Carbocation. |
| Radical Rearrangement | Rearrangement involving radical intermediates. | Radical species. |
Chemoselectivity and Regioselectivity in Complex Reaction Environments
Chemoselectivity and regioselectivity are critical concepts in the synthesis of complex molecules, and the reactivity of this compound can be influenced by these factors.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule like this compound, which possesses both an α,β-unsaturated ketone and a vinyl iodide, different reagents can react selectively with one of these moieties. For example, a soft nucleophile might preferentially undergo conjugate addition to the enone system, while a transition metal catalyst might selectively engage in a cross-coupling reaction at the carbon-iodine bond. Studies on similar systems have demonstrated high chemoselectivity in reactions such as chromium-catalyzed allylations, which are compatible with various functional groups. rhhz.net The choice of catalyst can be crucial in directing the reaction towards the desired outcome. caltech.edu For instance, in olefin cross-metathesis, different ruthenium and molybdenum catalysts exhibit varying reactivities towards different types of olefins, allowing for chemoselective transformations. caltech.edu
Regioselectivity pertains to the preferential formation of one constitutional isomer over another. In reactions involving this compound, regioselectivity can be a key consideration. For example, in a cycloaddition reaction, the orientation of the reactants will determine the substitution pattern of the resulting cyclic product. nih.gov Similarly, in nucleophilic additions to the enone system, the nucleophile can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The regioselectivity of such additions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Phase-transfer catalysts have been shown to promote highly regioselective carbon-carbon bond forming reactions. google.com
Comprehensive Reaction Mechanism Elucidation Studies
A comprehensive understanding of a reaction mechanism involves detailing the sequence of elementary steps, including the identification of intermediates and transition states. wikipedia.org For a multifunctional compound like this compound, elucidating its reaction mechanisms requires a combination of experimental and computational approaches.
Experimental studies often involve kinetic analysis, isotopic labeling, and the isolation or trapping of intermediates to provide evidence for a proposed pathway. For example, in a study of a formal lumenlearning.comacs.org sigmatropic shift, first-order kinetics, positive entropies of activation, crossover and trapping experiments, and the observation of ESR signals were used to support a free-radical chain mechanism. cdnsciencepub.com
Computational chemistry, using quantum chemical methods, has become an invaluable tool for elucidating reaction mechanisms. rsc.org These studies can provide detailed information about the energies of reactants, products, intermediates, and transition states, helping to distinguish between different possible reaction pathways. For instance, computational studies have been used to elucidate the mechanism of the synthesis of pyrrolidinedione derivatives, involving a Michael addition, a Nef-type rearrangement, and a cyclization. rsc.org
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the characterization of 4-iodobut-3-en-2-one, offering unambiguous evidence of its molecular structure. Both ¹H and ¹³C NMR are instrumental in this process.
¹H and ¹³C NMR data are crucial for determining the connectivity of the atoms and the stereochemistry of the double bond in this compound. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic. For related vinyl iodide compounds, specific chemical shifts and coupling constants help in assigning the E or Z configuration. In many organic compounds, ¹H NMR spectra provide detailed information on the number of different kinds of protons and their proximity to each other. hmdb.ca Similarly, ¹³C NMR spectra indicate the number of different carbon environments in a molecule. hmdb.calibretexts.org For instance, in but-3-en-2-one, the carbonyl carbon appears at a chemical shift of just under 200 ppm, while the carbons of the C=C double bond are found at approximately 137 ppm and 129 ppm. libretexts.org The methyl group carbon is observed around 26 ppm. libretexts.org These characteristic chemical shift ranges are essential for identifying the core structure of this compound. oregonstate.edu
Interactive Table: Representative ¹H NMR Spectral Data for Butenone Derivatives.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| But-3-en-2-one | CH₃ | ~2.3 | s |
| =CH₂ | ~5.8, ~6.2 | d, d | |
| =CH | ~6.3 | dd | |
| (E)-4-iodobut-3-en-1-ol | -CH₂- | ~2.5 | m |
| -CH₂OH | ~3.7 | t | |
| =CH-I | ~6.2 | d |
Interactive Table: Representative ¹³C NMR Spectral Data for Butenone Derivatives.
| Compound | Carbon | Chemical Shift (ppm) |
|---|---|---|
| But-3-en-2-one | CH₃ | ~26 |
| C=C | ~129, ~137 | |
| C=O | ~198 | |
| (E)-4-iodobut-3-en-1-ol | -CH₂- | ~38 |
| -CH₂OH | ~60 | |
| =C-I | ~78 |
Mass Spectrometry Techniques
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For organoiodine compounds, the characteristic isotopic pattern of iodine is a key feature in the mass spectrum. HRMS can confirm the presence of iodine and provide the exact molecular formula of this compound (C₄H₅IO). This technique is routinely used in the characterization of newly synthesized organic compounds to confirm their identity. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in a molecule. wikipedia.org
For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C). The C=O stretching vibration in α,β-unsaturated ketones typically appears in the range of 1650-1700 cm⁻¹. The C=C stretching vibration is expected in the 1600-1680 cm⁻¹ region. The presence of the C-I bond would also give rise to a characteristic absorption in the far-infrared region, typically below 600 cm⁻¹.
Interactive Table: Characteristic Infrared (IR) Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1691–1703 |
| C=C | Stretch | 1600–1680 |
Computational Chemistry and Theoretical Investigations of 4 Iodobut 3 En 2 One
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are indispensable for understanding the intricate details of reaction mechanisms at a molecular level. For 4-iodobut-3-en-2-one, these calculations would primarily focus on reactions such as nucleophilic attack at the β-carbon (a Michael-type addition) or reactions involving the carbon-iodine bond. Density Functional Theory (DFT) and ab initio methods are the primary tools for such investigations.
A critical aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. For a reaction involving this compound, such as its reaction with a nucleophile, computational chemists would use methods like DFT (e.g., with functionals like B3LYP or M06-2X) and a suitable basis set (e.g., 6-311+G(d,p) for main group elements and a basis set with effective core potentials for iodine) to locate the TS geometry.
The characterization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactants and products. The geometric parameters of the transition state, such as forming and breaking bond lengths and angles, provide a detailed picture of the mechanism. For instance, in a Michael addition, the TS would show the partial formation of the bond between the nucleophile and the β-carbon and a slight elongation of the C=C double bond.
Table 1: Illustrative Transition State Parameters for a Hypothetical Michael Addition to this compound
| Parameter | Reactant (Calculated) | Transition State (Calculated) | Product (Calculated) |
| Nu-Cβ Distance (Å) | > 3.0 | ~2.2 | ~1.5 |
| Cα=Cβ Bond Length (Å) | ~1.34 | ~1.38 | ~1.50 |
| C=O Bond Length (Å) | ~1.22 | ~1.24 | ~1.23 (enol form) |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Note: The values in this table are hypothetical and serve to illustrate the expected changes in geometric parameters during a reaction.
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located and optimized, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.
Calculations would typically be performed in both the gas phase and in the presence of a solvent, using implicit solvent models like the Polarizable Continuum Model (PCM), to provide a more realistic representation of reaction conditions. The calculated Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGrxn) provide crucial thermodynamic and kinetic information about the reaction's feasibility and spontaneity. For complex reactions with multiple steps, each step would have its own transition state and associated activation energy.
Conformational Analysis
The reactivity and properties of this compound are influenced by its three-dimensional structure and the relative stability of its different conformations. The molecule has two primary conformers arising from the orientation around the Cα-Cβ single bond: the s-trans and s-cis conformers.
Computational methods can be used to determine the geometries and relative energies of these conformers. A potential energy surface scan, where the dihedral angle of the C=C-C=O bond is systematically varied, would reveal the energy minima corresponding to the stable conformers and the rotational barriers between them. The relative populations of the conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. The s-trans conformer is often found to be more stable for similar enones due to reduced steric hindrance.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| s-trans | 180° | 0.00 | 2.8 |
| s-cis | 0° | 1.5 | 3.5 |
Note: These values are illustrative and represent the type of data obtained from a computational conformational analysis.
Spectroscopic Data Prediction and Validation
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret experimental spectra or to confirm the identity of a synthesized compound.
For this compound, the following spectroscopic data could be predicted:
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts are often compared to a reference compound (like tetramethylsilane) calculated at the same level of theory to improve accuracy. Spin-spin coupling constants can also be computed.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum would show characteristic peaks for the C=O stretch, C=C stretch, and C-I stretch, among others.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the λmax values corresponding to π → π* and n → π* transitions in the conjugated system.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Halogenated Enone
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 198.5 ppm | 197.2 ppm |
| ¹H NMR (vinyl H) | 6.8 ppm | 6.7 ppm |
| IR (C=O stretch) | 1705 cm⁻¹ | 1690 cm⁻¹ |
| UV-Vis (λmax) | 230 nm | 225 nm |
Note: This table presents hypothetical data for a compound similar to this compound to demonstrate the typical agreement between predicted and experimental values.
The validation of these predicted spectroscopic data against experimentally obtained spectra for this compound would provide strong evidence for its structural characterization and a deeper understanding of its electronic properties.
Synthetic Applications and Derivatization Strategies Utilizing 4 Iodobut 3 En 2 One
Role as a Versatile Building Block in Complex Molecule Synthesis
4-Iodobut-3-en-2-one and its analogs, such as (E)-4-iodobut-3-en-1-ols, serve as fundamental building blocks in the synthesis of complex molecules. nih.govacs.org The vinyl iodide component of these molecules is particularly reactive and allows for a variety of coupling reactions, making it a powerful tool for carbon-carbon bond formation. nih.gov This reactivity is harnessed in the assembly of intricate molecular frameworks that are often difficult to access through other synthetic routes. The ability to introduce diverse functional groups through the manipulation of the vinyl iodide makes these compounds highly adaptable for a wide range of synthetic targets.
A reliable method has been developed for the synthesis of both racemic and chiral (E)-4-iodobut-3-en-1-ols starting from aldehydes or epoxides. acs.org This protocol provides access to a variety of these building blocks with different aromatic and aliphatic substitutions. acs.org The utility of these compounds is underscored by their successful application in the synthesis of both naturally occurring and nature-inspired macrocycles. nih.gov The strategic use of these building blocks facilitates the construction of complex structures, including those with significant biological activity. rsc.org This versatility establishes this compound derivatives as indispensable tools in modern organic synthesis. nih.gov
| Starting Material | Resulting Building Block | Key Feature |
| Aldehydes | Racemic (E)-4-iodobut-3-en-1-ols | Versatile for various substitutions |
| Epoxides | Chiral (E)-4-iodobut-3-en-1-ols | Enantiomerically pure building blocks |
Access to Functionalized Macrocyclic Systems
A significant application of this compound derivatives lies in the synthesis of functionalized macrocyclic systems. nih.gov Macrocycles are a class of compounds that often exhibit interesting biological properties, but their synthesis can be challenging due to the kinetic and thermodynamic barriers associated with ring closure. nih.gov The vinyl iodide functionality of 4-iodobut-3-en-1-ol derivatives has proven to be particularly effective in overcoming these challenges. nih.gov
One of the key strategies employed is the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction, when used as a macrocyclization step, allows for the efficient closure of large rings. nih.gov For instance, a gram-scale synthesis of fungal decanolides was achieved using a catalytic NHK reaction to form the macrocyclic ring in the final step with high yields. nih.govnih.gov This approach has also been extended to the synthesis of novel aromatic macrocycles, demonstrating the broad applicability of this methodology. nih.govnih.gov The ability to construct these complex cyclic structures opens avenues for the discovery of new molecules with potential therapeutic applications.
| Reaction Type | Application | Advantage |
| Nozaki-Hiyama-Kishi (NHK) | Macrocyclization | Efficient formation of large rings |
| Sonogashira Coupling | Enediyne Synthesis | Access to asymmetrically substituted systems |
| Ring-Closing Metathesis | Macrocycle Formation | Alternative to traditional macrolactonization |
Preparation of Biologically Relevant Scaffolds via Total Synthesis
The utility of this compound and its derivatives extends to the total synthesis of a variety of biologically relevant scaffolds. These natural products often possess complex structures and potent biological activities, making their synthesis a significant endeavor in medicinal chemistry and drug discovery.
A notable success in this area is the synthesis of fungal metabolites, specifically decanolides. nih.gov A reliable and scalable protocol has been established for the synthesis of functionalized (E)-4-iodobut-3-en-1-ols, which are key intermediates in the synthesis of these natural products. nih.govacs.org This methodology has enabled the gram-scale total synthesis of (-)-aspinolide A and (-)-5-epi-aspinolide A. nih.govnih.gov The key step in these syntheses is a catalytic Nozaki-Hiyama-Kishi reaction, which facilitates the challenging macrocyclization to form the 10-membered lactone ring. nih.gov This work not only provides access to these specific natural products but also demonstrates a general strategy for the synthesis of other decanolides and related macrocycles. nih.gov
The synthesis of glutarimide-containing structures, such as the potent cell proliferation inhibitor lactimidomycin (B1249191), represents another significant application. mdpi.com The total synthesis of lactimidomycin has been a focus of several research groups due to its interesting biological profile, which includes antifungal and antitumor activities. mdpi.comrsc.org Synthetic strategies towards lactimidomycin often involve the construction of a 12-membered macrolactone. rsc.orgresearchgate.net While various methods like ring-closing metathesis have been employed, approaches utilizing vinyl iodide intermediates have also been explored. mdpi.comnih.gov The development of synthetic routes to lactimidomycin and its analogs is crucial for further investigation of their therapeutic potential. umich.edu
While direct synthesis of polyunsaturated fatty acid (PUFA) derivatives using this compound is not extensively documented in the provided context, the synthesis of complex unsaturated systems highlights the potential applicability. The construction of molecules with multiple degrees of unsaturation is a common challenge in the synthesis of PUFA derivatives. mdpi.com The methodologies used for macrocycle and diene synthesis, which rely on the reactivity of vinyl iodides, could potentially be adapted for the assembly of the complex carbon chains found in these fatty acids. The ability to control double bond geometry, as demonstrated in other syntheses, would be particularly valuable in this context.
The versatility of this compound derivatives as building blocks extends to the synthesis of a variety of other complex natural product cores. umich.edu The fundamental reactivity of the vinyl iodide moiety allows for its incorporation into diverse synthetic strategies targeting a wide range of molecular architectures. smolecule.com For example, the principles demonstrated in the synthesis of macrocycles and other complex structures can be applied to the construction of different polycyclic and heterocyclic systems. canterbury.ac.nzspbu.ru This adaptability makes these iodo-containing building blocks a valuable component of the synthetic chemist's toolbox for tackling the challenges of natural product total synthesis. rsc.org
Synthesis of Specialized Organic Reagents
This compound is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of various specialized organic reagents. Its structure, incorporating both a reactive vinyl iodide moiety and an enone system, allows for a range of chemical transformations. The electrophilic nature of the carbon-iodine bond facilitates nucleophilic substitution and cross-coupling reactions, while the conjugated system is susceptible to addition reactions. These characteristics enable its conversion into key synthetic intermediates such as vinylphosphonium salts and precursors for organometallic reagents, expanding its utility in complex molecule construction.
The reactivity of the iodine atom as a leaving group allows for its displacement by various nucleophiles, a common strategy in the synthesis of more complex molecules. smolecule.com Furthermore, the vinyl iodide group is a well-established partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Formation of Vinylphosphonium Salts
One important application of vinyl halides is their conversion to vinylphosphonium salts, which are key intermediates in a variety of transformations, most notably the Wittig reaction and its variants for the synthesis of dienes and other unsaturated systems. nih.govacs.org The reaction of a vinyl halide with a phosphine, typically triphenylphosphine (B44618), can yield the corresponding phosphonium (B103445) salt. While vinyl halides are generally less reactive than their alkyl counterparts, these reactions can be facilitated, for example, by using a palladium catalyst. nih.gov
The reaction of this compound with triphenylphosphine is a plausible route to synthesize (3-oxobut-1-en-2-yl)triphenylphosphonium iodide. This reagent combines the functionality of a phosphonium salt with an enone, making it a potentially valuable building block for the synthesis of complex cyclic and acyclic compounds through tandem Michael addition-Wittig type reactions.
| Starting Material | Reagent | Potential Product | Reagent Type | Potential Application |
|---|---|---|---|---|
| This compound | Triphenylphosphine (PPh₃) | (3-oxobut-1-en-2-yl)triphenylphosphonium iodide | Vinylphosphonium Salt | Wittig-type reactions, synthesis of heterocycles nih.govbeilstein-journals.org |
The general synthesis of vinylphosphonium salts from vinyl halides provides a strong basis for this proposed transformation. beilstein-journals.orgcdnsciencepub.com The resulting phosphonium salt would be a versatile reagent for constructing more elaborate molecular architectures.
Derivatization into Organometallic Reagents
Vinyl iodides are excellent precursors for the generation of organometallic reagents through metal-halogen exchange. This transformation typically involves reacting the vinyl iodide with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or with an activated metal such as magnesium or zinc. The resulting vinyl-lithium, -magnesium, or -zinc reagents are potent nucleophiles used extensively in carbon-carbon bond-forming reactions.
Specifically, this compound could be converted into a vinyllithium (B1195746) or vinylzinc reagent. These reagents would be highly valuable for their ability to react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to introduce the 3-oxobut-1-en-2-yl moiety into a target molecule. The use of the related 3-iodobut-3-enoic acid in palladium-catalyzed cross-coupling reactions with organozinc and organotin reagents highlights the reactivity of the carbon-iodine bond in this type of system, suggesting that the formation of an organometallic species from this compound is a feasible strategy. researchgate.net
| Starting Material | Reagent | Potential Product Intermediate | Reagent Type | Potential Application |
|---|---|---|---|---|
| This compound | e.g., t-BuLi | (3-oxobut-1-en-2-yl)lithium | Vinyllithium Reagent | Nucleophilic addition to carbonyls, cross-coupling reactions |
| This compound | e.g., Zn dust | (3-oxobut-1-en-2-yl)zinc iodide | Organozinc Reagent | Negishi cross-coupling, 1,4-additions |
The generation of such organometallic intermediates from this compound would represent a significant expansion of its synthetic utility, transforming it from a simple electrophile into a versatile nucleophilic building block.
Future Research Perspectives and Emerging Areas
Green Chemistry Approaches in 4-Iodobut-3-en-2-one Synthesis and Reactivity
The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce environmental impact through the use of sustainable materials and processes. Future research on this compound is expected to increasingly incorporate these principles.
Key areas of development include:
Eco-Friendly Solvents: A major focus will be the replacement of traditional volatile organic solvents with greener alternatives. Water, in particular, has been shown to be a viable medium for various iodination reactions, such as the diiodination of alkynes using an iodide source and an oxidant. mdpi.com The development of protocols for the synthesis and reaction of this compound in water or other benign solvent systems is a significant future goal. researchgate.net
Sustainable Catalysis: The use of earth-abundant and non-toxic metal catalysts is a cornerstone of green chemistry. Iron-catalyzed reactions, for example, are gaining prominence for their low cost and reduced environmental footprint. nus.edu.sgsioc-journal.cn Research into iron-catalyzed methods for the synthesis of α,β-unsaturated ketones and for cross-coupling reactions involving the vinyl iodide moiety of this compound represents a promising and sustainable alternative to traditional palladium-based systems. nih.govrsc.org
Atom Economy and Waste Reduction: Methodologies that improve atom economy are central to green synthesis. This includes the use of heterogeneous or reusable catalysts, which can be easily separated from the reaction mixture and recycled. nih.gov One-pot or tandem reactions, where multiple synthetic steps are performed in a single flask without isolating intermediates, also minimize solvent usage and waste generation. rsc.org Applying these concepts to the synthesis and subsequent functionalization of this compound is an active area of future research.
Expanding Catalytic Asymmetric Applications
The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry and materials science. While applications of this compound have largely focused on racemic synthesis, a significant future direction lies in the development of catalytic asymmetric methods to control its stereochemistry.
Emerging strategies include:
Chiral Hypervalent Iodine Catalysis: Hypervalent iodine compounds are known for their utility in oxidative transformations. rsc.orgacs.org The development of chiral hypervalent iodine reagents and catalysts has enabled a variety of asymmetric reactions. sioc-journal.cnresearchgate.net A key future perspective is the use of these chiral iodine(III) catalysts for enantioselective transformations of this compound or its precursors. rsc.org This could involve asymmetric α-functionalization of the ketone or dearomatization reactions to construct complex chiral scaffolds. acs.org
Organocatalysis: Asymmetric organocatalysis offers a metal-free approach to chiral synthesis. Novel imidazoline (B1206853) catalysts, for instance, have been successfully used for the enantioselective conjugate addition of nitroalkanes to acyclic enones. nih.gov Similarly, cinchona-based organocatalysts have proven effective in the asymmetric 1,4-addition of phosphonates to enones. organic-chemistry.org Adapting these organocatalytic systems to facilitate enantioselective Michael additions to the this compound template is a promising avenue for creating valuable chiral building blocks.
Asymmetric Reductions and Additions: The ketone functionality can be a handle for creating a stereocenter via asymmetric reduction to the corresponding allylic alcohol. Furthermore, the synthesis of chiral precursors, such as (Z)-2-iodobut-2-en-1-ol through reductive amination, demonstrates the potential for introducing stereocenters prior to forming the final enone. rsc.org
Novel Synthetic Methodologies for Enone Functionalization
Continual innovation in synthetic methodology is crucial for expanding the utility of building blocks like this compound. Research is focused on both new ways to construct the iodoenone core and novel methods to functionalize it.
Future directions in this area involve:
Iodine-Metal Exchange Reactions: A significant challenge in the chemistry of β-halo-α,β-unsaturated ketones is that organometallic reagents often react via an addition/elimination pathway rather than direct substitution. A novel approach involves a stereoselective iodine-copper exchange reaction. This method allows for the formation of a functionalized alkenyl cuprate (B13416276) that retains the double bond configuration and can be subsequently trapped with various electrophiles, providing a powerful tool for functionalization at the β-position.
Direct C-H Functionalization: Methods that activate and functionalize C-H bonds are at the forefront of modern synthesis due to their efficiency and atom economy. Future work could explore the direct C-H functionalization of precursors to introduce substituents before the enone is fully elaborated.
Cascade Reactions: The development of cascade reactions, where a single event triggers a series of bond-forming transformations, allows for the rapid construction of molecular complexity. Designing cascades that utilize the dual reactivity of this compound (as both a Michael acceptor and a cross-coupling partner) could lead to the efficient synthesis of complex heterocyclic and carbocyclic systems.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from traditional batch chemistry to continuous flow and automated platforms offers significant advantages in terms of scalability, safety, reproducibility, and speed.
Continuous Flow Synthesis: Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been successfully demonstrated in a continuous-flow setup using a heterogeneous catalyst. nih.govnih.govresearchgate.netbeilstein-journals.org Adapting the synthesis of this compound to a flow process could enable safer, more efficient, and scalable production. Furthermore, subsequent reactions, such as reductions or cross-couplings, could also be performed in flow, potentially telescoping multiple steps into a single continuous operation. acs.org
Automated Synthesis Platforms: The rise of automated synthesis platforms enables the rapid generation of compound libraries for screening and optimization. kit.educhemrxiv.org These systems use standardized reaction cartridges and robotic handling to perform multi-step sequences with minimal human intervention. sigmaaldrich.comchemrxiv.org Integrating this compound as a key building block into these automated workflows would allow for the high-throughput synthesis of diverse derivatives. For example, an automated platform could perform a Negishi or Suzuki coupling on the vinyl iodide, followed by a reductive amination at the ketone, to quickly generate a library of complex amines for biological screening. enamine.net
Exploration of New Reactivity Modes with Organometallic Species
The vinyl iodide moiety of this compound is a prime handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. wikipedia.org While palladium catalysis is well-established, future research is expanding into new reactivity modes with other metals and novel organometallic partners.
Palladium-Catalyzed Cross-Coupling: The Negishi coupling of organozinc reagents with cyclic α-iodoenones is a known transformation. nih.gov Research on the closely related 3-iodobut-3-enoic acid has shown that it readily undergoes palladium-catalyzed cross-coupling with organozinc and organotin compounds, suggesting similar reactivity for this compound. acs.org Future work will likely expand the scope of coupling partners to include a wider range of organoboron, organosilicon, and other organometallic reagents under increasingly mild and efficient conditions, potentially utilizing advanced precatalyst systems. sigmaaldrich.com
| Coupling Partner | Catalyst System | Reaction Type | Reference |
|---|---|---|---|
| Organozinc Reagents | PdCl₂(MeCN)₂ | Negishi Coupling | acs.org |
| Organotin Reagents | PdCl₂(MeCN)₂ | Stille Coupling | acs.org |
| Alkylzinc Halides | Pd(PPh₃)₂Cl₂ | Negishi Coupling | nih.gov |
| Organoboron Compounds | Pd(OAc)₂ / Base | Suzuki Coupling | uwindsor.ca |
Nickel-Catalyzed Reactivity: Nickel catalysis offers a cost-effective alternative to palladium and can access unique reaction pathways, often involving single-electron transfer (SET) and radical intermediates. nih.govrsc.org This opens up new reactivity modes for this compound. For example, nickel-catalyzed reductive conjugate additions allow for the coupling of organic halides at the β-position of the enone. wisc.edu Other emerging areas include nickel-catalyzed carbonylative couplings to form more complex ketones and enantioselective arylative cyclizations. dicp.ac.cnnih.gov
Uncatalyzed and Alternative Metal Reactions: Recent studies have shown that conjugate additions of organozinc halides to enones can proceed efficiently without a transition metal catalyst, particularly in coordinating solvents like DME. organic-chemistry.org This highlights an unexpected reactivity mode that is both cost-effective and avoids potentially toxic metal waste. Additionally, the use of other metals, such as iron, in cross-coupling and other transformations is a rapidly growing field driven by the principles of green chemistry. sioc-journal.cnrsc.org Exploring these catalyst-free and alternative metal-catalyzed reactions with this compound is a key direction for future research.
Q & A
Q. How to ensure ethical rigor when collaborating with external labs for this compound synthesis?
- Methodological Answer :
- Material Transfer Agreements (MTAs) : Define intellectual property and data-sharing terms.
- Audit trails : Maintain records of communication, protocol revisions, and raw data exchanges.
- Co-authorship criteria : Align with ICMJE guidelines for contributions to design, execution, or analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
